(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone
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Overview
Description
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an amino group, a chlorophenyl group, and a tolyl group attached to a pyrazole ring
Preparation Methods
The synthesis of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate α,β-unsaturated carbonyl compound.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrazole ring.
Attachment of the tolyl group: The final step involves the reaction of the intermediate compound with a tolyl derivative under specific conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone can be compared with other pyrazole derivatives, such as:
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-methylphenyl)methanone: Similar structure but with a methyl group instead of a tolyl group.
(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-ethylphenyl)methanone: Similar structure but with an ethyl group instead of a tolyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
618091-46-6 |
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Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
[5-amino-1-(3-chlorophenyl)pyrazol-4-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O/c1-11-5-7-12(8-6-11)16(22)15-10-20-21(17(15)19)14-4-2-3-13(18)9-14/h2-10H,19H2,1H3 |
InChI Key |
SHZVYROBEDHIPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
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